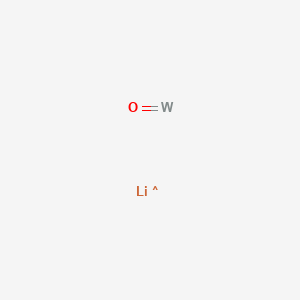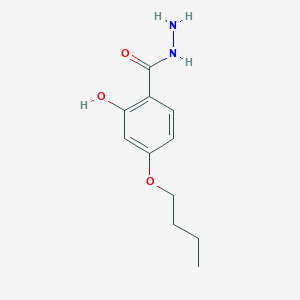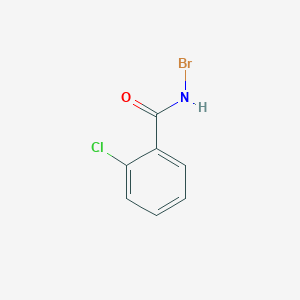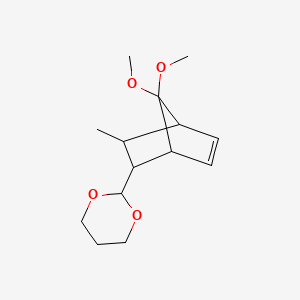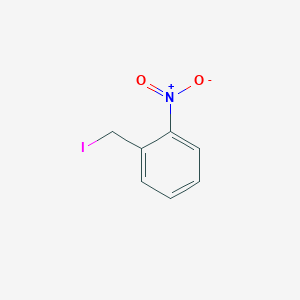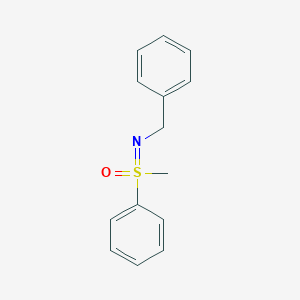
2-Pyridinamine, 5-chloro-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 5-chloro-N-nitro- is a chemical compound with the molecular formula C5H4ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridinamine, 5-chloro-N-nitro- can be achieved through several synthetic routes. One common method involves the use of 2-halogenated acrylate as an initial raw material. This compound is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 5-chloro-N-nitro- often involves large-scale synthesis using similar methods. The raw materials used are typically inexpensive and readily available, and the reaction conditions are optimized to ensure high yield and purity. The process is designed to minimize waste and enhance safety, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 3-nitro-: Nitro group is positioned differently on the pyridine ring.
2-Chloro-5-nitropyridine: Similar but lacks the amino group at the 2-position.
Uniqueness
2-Pyridinamine, 5-chloro-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and nitro groups on the pyridine ring makes it
Eigenschaften
CAS-Nummer |
31396-27-7 |
|---|---|
Molekularformel |
C5H4ClN3O2 |
Molekulargewicht |
173.56 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) |
InChI-Schlüssel |
QQWQTKAWRHASHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



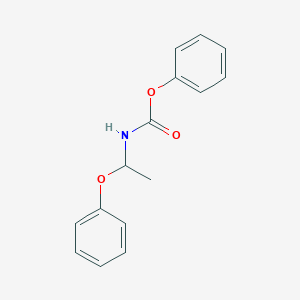
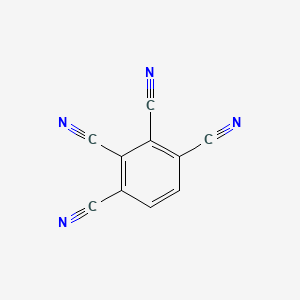
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
